Lipophilicity (XLogP) Differentiation vs. Methylsulfonyl Analog
The target compound exhibits an XLogP of 2.3, which is approximately 2.0 log units higher than the corresponding methylsulfonyl analog N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide (XLogP = 0.3). This difference reflects the replacement of a polar methylsulfonyl group with a more lipophilic thiophene-2-sulfonyl moiety, a critical determinant for membrane passive permeability and blood-brain barrier penetration potential [1][2]. IMPORTANT CAVEAT: Direct comparative bioactivity data (IC50, EC50) are not publicly available for either compound; the differentiation is based on computed physicochemical properties and class-level structure-activity relationship (SAR) inference.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 2.3 |
| Comparator Or Baseline | N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide (CID 44086312, CAS 1058189-21-1); XLogP = 0.3 |
| Quantified Difference | ΔXLogP = +2.0 log units (target compound is approximately 100-fold more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); in silico prediction |
Why This Matters
A 100-fold difference in computed lipophilicity predicts substantially divergent membrane permeability and tissue distribution profiles, making interchange between these compounds invalid for any cellular or in vivo assay context.
- [1] PubChem Compound CID 16826455 — Computed Properties (XLogP3-AA = 2.3). View Source
- [2] PubChem Compound CID 44086312 — Computed Properties (XLogP3-AA = 0.3). View Source
